1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride
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Overview
Description
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is a synthetic organic compound characterized by its unique benzodioxepine and piperazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride typically involves the following steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Sulfonylation: The benzodioxepine intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Piperazine Coupling: The sulfonylated benzodioxepine is coupled with piperazine under nucleophilic substitution conditions, often using a solvent like dichloromethane and a base such as triethylamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: N-alkylated piperazine derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperidine-4-carboxylic acid
- 1’-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)-[1,4’-bipiperidine]-4’-carboxamide
Uniqueness
1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine hydrochloride is unique due to its specific combination of the benzodioxepine and piperazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S.ClH/c16-20(17,15-6-4-14-5-7-15)11-2-3-12-13(10-11)19-9-1-8-18-12;/h2-3,10,14H,1,4-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYFRXBNENALBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCNCC3)OC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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